molecular formula C21H22N4O4S3 B495819 3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide

3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide

Cat. No.: B495819
M. Wt: 490.6g/mol
InChI Key: CQZGOOOQXQDCPP-UHFFFAOYSA-N
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Description

3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a butoxy substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the sulfamoyl and phenyl groups. The final steps involve the attachment of the butoxy group and the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and sulfamoyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfamoyl group to an amine.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfamoyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N- [ (4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Similar structure but lacks the butoxy group.

    3-(3-methylbutoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide: Similar structure with a different alkoxy substituent.

Uniqueness

The presence of the butoxy group in 3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C21H22N4O4S3

Molecular Weight

490.6g/mol

IUPAC Name

3-butoxy-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H22N4O4S3/c1-2-3-12-29-17-6-4-5-15(14-17)19(26)24-20(30)23-16-7-9-18(10-8-16)32(27,28)25-21-22-11-13-31-21/h4-11,13-14H,2-3,12H2,1H3,(H,22,25)(H2,23,24,26,30)

InChI Key

CQZGOOOQXQDCPP-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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